molecular formula C6H5F3N2O2 B11903653 2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid CAS No. 1367850-96-1

2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid

Cat. No.: B11903653
CAS No.: 1367850-96-1
M. Wt: 194.11 g/mol
InChI Key: RVWWTRPGLFFKCR-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the imidazole ring and an acetic acid moiety at the 4-position. The compound’s molecular formula is C₆H₅F₃N₂O₂, with a molecular weight of 218.12 g/mol.

Properties

CAS No.

1367850-96-1

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

2-[4-(trifluoromethyl)-1H-imidazol-5-yl]acetic acid

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)10-2-11-5/h2H,1H2,(H,10,11)(H,12,13)

InChI Key

RVWWTRPGLFFKCR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Haloacetoacetic Acid Derivatives with Amidines

A foundational approach involves the cyclocondensation of 4-haloacetoacetic acid derivatives with trifluoromethyl-containing amidines. This method, adapted from EP0059156B1 , leverages the reactivity of α-halo carbonyl compounds with nitrogen nucleophiles to construct the imidazole ring. For example, 4-chloroacetoacetic acid ethyl ester reacts with 5-(trifluoromethyl)imidazolin-2-amine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic displacement of the chloride, followed by cyclization to form the imidazole ring. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the target acetic acid derivative.

Key advantages of this method include the commercial availability of haloacetoacetic acid precursors and high regioselectivity for the 4-position of the imidazole. However, the synthesis of trifluoromethyl-substituted amidines requires additional steps, often involving nitrile intermediates and hydrogen fluoride (HF) reagents, which pose safety challenges .

One-Pot Synthesis via Chloroacetyl Chloride and Imidazole

A streamlined one-pot synthesis, detailed in WO2005066188A1 , involves the direct reaction of imidazole derivatives with chloroacetyl chloride and benzyl alcohol. For 2-(5-(trifluoromethyl)-1H-imidazol-4-yl)acetic acid, the trifluoromethyl group is introduced via a pre-functionalized imidazole starting material. The process proceeds as follows:

  • Alkylation : Imidazole reacts with chloroacetyl chloride and benzyl alcohol in acetonitrile at 50–55°C, forming benzyl 1-imidazolyl acetate.

  • Debenzylation : Catalytic hydrogenolysis using palladium on carbon or acidic hydrolysis (e.g., HCl) removes the benzyl group, yielding the free acetic acid .

This method achieves yields exceeding 80% for the benzyl ester intermediate, with the final hydrolysis step providing the target compound in >90% purity. The one-pot design minimizes purification steps and is scalable for industrial production .

Copper-Catalyzed Coupling Reactions

Recent advances employ copper(I) iodide-mediated Ullmann-type coupling to introduce the trifluoromethyl group. As demonstrated in a synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , 3-bromo-5-(trifluoromethyl)aniline reacts with imidazole in dimethylformamide (DMF) using cesium carbonate and CuI at 130°C. Adapting this strategy, the acetic acid moiety can be introduced via post-functionalization:

  • Coupling : 5-Bromo-2-(trifluoromethyl)-1H-imidazole undergoes Ullmann coupling with ethyl glycolate in the presence of CuI and a base.

  • Ester Hydrolysis : The resulting ethyl ester is hydrolyzed using NaOH or LiOH to yield the acetic acid derivative .

Mannich Reaction Approaches

The Mannich reaction provides a route to functionalize imidazoles at the 4-position. As reported in J-Stage , imidazole reacts with formaldehyde and dimethylamine hydrochloride to form a Mannich base, which is subsequently alkylated with ethyl 4-hydroxybenzoate. For the target compound:

  • Mannich Base Formation : 5-(Trifluoromethyl)-1H-imidazole reacts with formaldehyde and a secondary amine to form a 4-aminomethyl intermediate.

  • Alkylation and Oxidation : The amine is alkylated with bromoacetic acid, followed by oxidation to install the carboxylic acid group .

This method benefits from mild conditions (room temperature to 70°C) but requires careful control of oxidation states to avoid over-oxidation of the acetic acid moiety .

Hydrogenation and Alkylation Strategies

A multi-step approach from PMC3668676 involves hydrogenation of nitro intermediates followed by alkylation. For example:

  • Nitro Reduction : 4-Nitro-5-(trifluoromethyl)-1H-imidazole is reduced to the corresponding amine using H₂/Pd-C.

  • Alkylation : The amine reacts with bromoacetic acid in the presence of a base (e.g., K₂CO₃) to form the target compound .

This method achieves high purity (>95%) but necessitates handling hazardous hydrogen gas and palladium catalysts, increasing operational costs .

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Cyclocondensation 60–70%High regioselectivityRequires specialized amidines
One-Pot Synthesis 80–90%Scalable, minimal purificationRequires debenzylation step
Copper Catalysis 50–63%Modular functionalizationEnergy-intensive conditions
Mannich Reaction 45–55%Mild reaction conditionsComplex oxidation steps
Hydrogenation 70–75%High purityHazardous reagents (H₂, Pd)

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its trifluoromethyl group and acetic acid functionality:

  • Trifluoromethyl Group : This electron-withdrawing substituent enhances the stability of the imidazole ring and modulates its nucleophilic/electrophilic properties. It likely facilitates substitution or coupling reactions at the imidazole’s reactive positions .

  • Acetic Acid Group : Participates in:

    • Esterification/Amidation : Conversion to esters or amides via nucleophilic acyl substitution.

    • Condensation Reactions : Formation of amides, hydrazides, or other derivatives.

    • Decarboxylation : Potential loss of CO₂ under thermal or acidic conditions.

Reaction Conditions and Optimization

Key parameters influencing reaction outcomes include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility and reaction rates for substitution or coupling steps .

  • Temperature Control : Elevated temperatures (100°C) may accelerate reactions, while lower temperatures preserve sensitive functionalities .

  • Catalysts : Use of palladium catalysts or phosphine ligands can enable arylamination or cross-coupling reactions .

Reaction Type Optimized Conditions Outcome
Imidazole substitutionNaH in NMP, room temperatureEfficient coupling
Anhydride formationTrifluoroacetic anhydride in acetic acidHigh-yield cyclic anhydride
Nucleophilic acyl substitutionDCC, base (e.g., K₂CO₃) in DMFClean amidation/esterification

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, particularly:

  • Breast Cancer (MCF-7 Cells):
    • IC50 Value: Approximately 1.30 µM, demonstrating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).
    • Mechanism of Action: Induces apoptosis and disrupts the cell cycle at the S phase, preventing cancer cell proliferation .

Neurodegenerative Disorders

Imidazole derivatives, including this compound, are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease:

  • Mechanism: Inhibiting the production of amyloid-beta peptides, which contribute to neurological deposits associated with Alzheimer's disease .
  • Pharmacological Studies: These compounds have shown promise in preclinical models for reducing neuroinflammation and improving cognitive functions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Bacteria:
    • Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
    • Structure-activity relationship studies indicate that modifications to the imidazole ring can enhance antimicrobial efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Critical Functional Groups: The carboxylic acid and imidazole moieties are essential for activity.
  • Optimization Approaches:
    • Modifications to increase solubility and stability in biological systems have been explored.
    • Compounds derived from this structure have been synthesized and tested for improved bioactivity .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of imidazole derivatives on non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460, it was found that:

  • The compound significantly reduced cell viability at low concentrations.
  • Gene expression analysis indicated modulation of sirtuin family members, suggesting a novel mechanism for targeting cancer cell metabolism .

Case Study 2: Neuroprotective Effects

A study on the neuroprotective effects of related imidazole compounds revealed:

  • Administration in animal models showed reduced markers of neuroinflammation.
  • Behavioral tests indicated improvements in memory and cognitive function post-treatment .

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Acetic Acid vs. Alcohol Substituents

Replacing the acetic acid group (e.g., in the target compound) with a propanol chain (as in 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol) reduces acidity (pKa ~4.7 for -COOH vs. ~16 for -OH) and alters solubility. The carboxylic acid group facilitates salt formation, improving aqueous solubility, whereas the alcohol derivative may exhibit higher lipid membrane permeability .

Imidazole vs. Benzimidazole Cores

Benzimidazole derivatives (e.g., [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid) exhibit extended aromatic systems, leading to stronger π-π stacking interactions and higher melting points (248°C vs. unreported for imidazole analogs). This structural difference may enhance binding affinity in biological targets such as enzymes or receptors .

Stability and Toxicity Considerations

The trifluoromethyl group generally improves metabolic stability by reducing cytochrome P450-mediated degradation. However, the acetic acid group may increase renal clearance compared to esterified prodrugs (e.g., methyl esters in ), which exhibit prolonged half-lives . Toxicity data are lacking, but fluorine substitution typically reduces off-target interactions compared to non-fluorinated analogs.

Biological Activity

2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted imidazole derivatives with acetic acid under controlled conditions. Recent studies have optimized these synthetic routes to enhance yield and purity, utilizing microwave-assisted techniques for efficiency .

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly its anticancer properties and its effects on enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing the imidazole ring, particularly those with trifluoromethyl substitutions, exhibit potent anticancer activity. For instance, studies have shown that derivatives of imidazole can inhibit various receptor tyrosine kinases (RTKs), including EGFR and HER2, which are crucial in cancer cell proliferation and survival. In vitro assays demonstrated that these compounds could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations as low as 10 µM .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on sirtuins, a family of proteins involved in cellular regulation and longevity. In silico studies suggest that this compound can effectively bind to sirtuin proteins, potentially leading to reduced tumor growth in non-small cell lung cancer (NSCLC) models .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Receptor Tyrosine Kinase Inhibition : The compound's ability to inhibit RTKs disrupts signaling pathways essential for cancer cell survival.
  • Sirtuin Modulation : By targeting sirtuins, the compound may influence gene expression related to apoptosis and cell cycle regulation.
  • Microtubule Destabilization : Some studies suggest that related imidazole derivatives can destabilize microtubules, leading to apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • Study on NSCLC : A study demonstrated that an imidazole derivative similar to this compound significantly inhibited the growth of A549 cells at concentrations ranging from 50 µM to 500 µM over 24 hours. The treatment resulted in a marked decrease in cell viability as assessed by MTT assays .
  • Inhibition of BRAF Kinase : Another relevant study reported that certain imidazole derivatives exhibited potent inhibitory activity against mutant BRAF kinases, which are implicated in various cancers. The IC50 values for these compounds were found to be as low as 9 nM, indicating strong potential for therapeutic applications .

Data Tables

Compound NameTargetIC50 (µM)Cell Line Tested
This compoundEGFR10MCF-7
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateSirtuins<50A549
Imidazole Derivative XBRAF9WM266.4

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(trifluoromethyl)-1H-imidazol-4-yl)acetic acid, and how can purity be validated?

  • Synthesis : The compound can be synthesized via condensation reactions using chloroacetic acid and substituted imidazole precursors under reflux conditions. For example, similar triazole derivatives were synthesized by heating thione intermediates with chloroacetic acid in acetic acid .
  • Purity Validation : Thin-layer chromatography (TLC) is commonly used to confirm homogeneity. Structural validation employs elemental analysis (C, H, N) and IR spectrophotometry to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What physical properties (e.g., melting point, solubility) are critical for handling this compound?

  • Melting Point : Analogous trifluoromethyl-substituted imidazole acetic acids exhibit high melting points (~248°C), suggesting thermal stability .
  • Solubility : The carboxylic acid group confers moderate polarity, making it soluble in polar aprotic solvents (e.g., DMF) but poorly soluble in water. Salts (e.g., sodium/potassium) improve aqueous solubility for biological assays .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the imidazole ring, directing regioselectivity in substitution reactions. This can stabilize intermediates in coupling reactions .
  • Reactivity : The group increases resistance to metabolic degradation, a key consideration in drug design .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Integrated Analysis : Combine multiple techniques:

  • IR : Confirm carboxylic acid and imidazole NH stretches.
  • NMR : Use ¹H/¹³C NMR to resolve regiochemistry (e.g., imidazole C4 vs. C5 substitution). For ambiguous peaks, 2D NMR (COSY, HSQC) can clarify connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., exact mass for C₉H₇F₃N₂O₂: 244.0463 g/mol) .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Reaction Optimization :

  • Temperature Control : Reflux in acetic acid (110–120°C) minimizes side reactions like decarboxylation .
  • Catalysis : Sodium acetate acts as a base to deprotonate intermediates, accelerating nucleophilic substitution .
  • Workup : Recrystallization from DMF/acetic acid mixtures improves yield and purity .

Q. How can the compound’s metabolic stability be assessed in preclinical studies?

  • In Vitro Models : Incubate with liver microsomes or hepatocytes to identify metabolites. For example, ribosyl derivatives (similar to HMDB0002331) may form via glycosylation .
  • Analytical Methods : Use HPLC-DAD or LC-MS to track degradation products. A validated method for related compounds achieved LOQ < 0.1 µg/mL .

Q. What are the challenges in synthesizing metal complexes (e.g., Cu²⁺, Zn²⁺) with this compound, and how are they characterized?

  • Synthesis : React the sodium salt with metal sulfates (e.g., CuSO₄) in ethanol/water. Stoichiometric control (1:1 or 1:2 ligand:metal ratio) prevents precipitation .
  • Characterization : UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry confirm coordination. Elemental analysis quantifies metal content .

Methodological Considerations

Q. How can impurities from synthetic intermediates be quantified?

  • HPLC-DAD : Develop a gradient method with C18 columns (e.g., 0.1% TFA in acetonitrile/water). For related triazoles, retention times <10 min with resolution >1.5 were achieved .
  • Validation : Follow ICH guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (90–110% recovery) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Software : Use SwissADME or pkCSM to estimate logP (~1.5), solubility (~0.1 mg/mL), and CYP450 inhibition. The trifluoromethyl group likely reduces metabolic clearance .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites) .

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